molecular formula C12H14BrNO2 B1468762 1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1339074-26-8

1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid

Cat. No.: B1468762
CAS No.: 1339074-26-8
M. Wt: 284.15 g/mol
InChI Key: RKFAGIUIORVAOF-UHFFFAOYSA-N
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Description

The compound “1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Synthesis and Antioxidant Activities

The synthesis of biologically active natural bromophenols, including derivatives of 1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid, has been reported with an emphasis on their potent antioxidant activities. These compounds, alongside their derivatives, have demonstrated significant radical scavenging abilities, comparable or superior to standard antioxidants like α-tocopherol and butylated hydroxytoluene. The research highlights the potential of these novel bromophenols as powerful antioxidants in various applications, including potentially enhancing oxidative stress defenses in biological systems (Rezai et al., 2018).

Antimicrobial Properties

A series of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were synthesized and evaluated for their antimicrobial activity. These compounds showed promising antibacterial activity against various strains, including A. baumannii and M. tuberculosis, highlighting their potential as starting points for developing new antimycobacterial agents (Nural et al., 2018).

Cholinesterase Inhibition for Neurodegenerative Diseases

The research into benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates has shown these compounds to possess moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition could be relevant for the treatment of neurodegenerative diseases like Alzheimer's, where cholinesterase inhibitors play a crucial role in managing symptoms. The compounds displayed low cytotoxicity, making them potential candidates for further investigation as therapeutic agents (Pizova et al., 2017).

Antilipidemic Agent Evaluation

In a study focused on the enantiomers of 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic acid, related to the broader family of this compound derivatives, these compounds were evaluated for their antilipidemic activity, showing promise as dual-action agents in lowering plasma triglycerides and cholesterol. The investigation into their pharmacokinetics highlighted the potential for developing novel antilipidemic agents based on these structures (Ohno et al., 1999).

Future Directions

The pyrrolidine ring continues to be a focus of interest in drug discovery due to its versatility and the potential for structural diversity . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring is known to interact with enzymes such as cholinesterases and carbonic anhydrases, potentially inhibiting their activity . The bromophenyl group can enhance binding affinity to certain proteins, making this compound a valuable tool in studying enzyme inhibition and protein interactions.

Cellular Effects

This compound affects various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, compounds with pyrrolidine rings have been shown to modulate signaling pathways involved in inflammation and cancer . This compound may also affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The pyrrolidine ring can form hydrogen bonds and hydrophobic interactions with enzyme active sites, leading to inhibition or activation of enzyme activity . The bromophenyl group can enhance these interactions by providing additional binding sites. This compound may also influence gene expression by binding to DNA or interacting with transcription factors, altering the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors in its long-term effects on cellular function. Studies have shown that compounds with similar structures can degrade over time, leading to changes in their biological activity . Long-term exposure to this compound may result in altered cellular functions, such as changes in enzyme activity or gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways . At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects and dose-response relationships are important considerations in evaluating the safety and efficacy of this compound in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the pyrrolidine ring can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, influencing metabolic pathways and cellular functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cell, it can bind to proteins and accumulate in specific cellular compartments, affecting its localization and activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles within the cell . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular metabolism and energy production.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-11-3-1-9(2-4-11)7-14-6-5-10(8-14)12(15)16/h1-4,10H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFAGIUIORVAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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